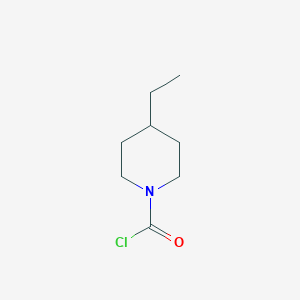

4-Ethylpiperidine-1-carbonyl chloride

Description

Contextualizing Carbonyl Chloride Derivatives within Substituted Piperidine (B6355638) Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govlifechemicals.com It is considered a "privileged scaffold" in medicinal chemistry because its three-dimensional, non-planar structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. lifechemicals.com Substituted piperidines are present in numerous classes of drugs, including anesthetics, antihistamines, and antipsychotics. lifechemicals.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant and ongoing task in modern organic chemistry. proquest.com

Within this context, carbonyl chloride derivatives of substituted piperidines, such as 4-Ethylpiperidine-1-carbonyl chloride, represent a key class of reagents. The N-carbonyl chloride functional group (N-COCl) is a highly reactive acylating agent. nih.gov This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org This allows the substituted piperidine moiety to be readily attached to other molecules, particularly those containing nucleophiles like amines or alcohols, through the formation of stable amide or ester linkages, respectively. nih.govlibretexts.org This strategic functionalization makes piperidine carbonyl chlorides powerful tools for incorporating the valuable piperidine scaffold during the synthesis of complex target molecules.

Significance of this compound as a Versatile Synthetic Precursor

The primary significance of this compound lies in its function as a versatile synthetic precursor. It effectively serves as a chemical handle to introduce the "4-ethylpiperidine" fragment into a target molecule. The reaction proceeds via a nucleophilic acyl substitution, where a nucleophile (such as a primary or secondary amine) attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new N-substituted 4-ethylpiperidine-1-carboxamide. libretexts.org

This capability is crucial in pharmaceutical and agrochemical research, where the systematic modification of a lead compound is necessary to optimize its biological activity and physicochemical properties. The 4-ethylpiperidine (B1265683) moiety itself imparts specific characteristics to a molecule, such as increased lipophilicity (due to the ethyl group) and a defined three-dimensional conformation, which can influence factors like membrane permeability and binding affinity to a receptor or enzyme. lifechemicals.com By providing a direct and efficient route to install this specific fragment, this compound enables chemists to rapidly generate libraries of new compounds for biological screening. Its role is analogous to that of other reactive piperazine (B1678402) and piperidine intermediates used in the synthesis of established pharmaceuticals. nbinno.comichemie.com

Current Research Landscape and Emerging Trajectories Pertaining to the Compound

While this compound itself is not typically the subject of extensive, standalone academic studies, its relevance is tied to the broader and highly active field of piperidine synthesis and its application in drug discovery. researchgate.netajchem-a.com The current research landscape emphasizes the development of novel, efficient, and stereoselective methods to produce highly functionalized piperidine derivatives. proquest.comresearchgate.net This is driven by the consistent demand from the pharmaceutical industry for new chemical entities with improved efficacy and safety profiles. ajchem-a.com

The emerging trajectory for reagents like this compound is linked to their application in these innovative synthetic strategies. As researchers design more complex and potent therapeutic agents, the need for reliable and specific building blocks to construct these molecules increases. The future utility of this compound will likely be demonstrated in its incorporation into multi-step syntheses of next-generation pharmaceuticals or other biologically active compounds. The ongoing exploration of new synthetic methodologies for N-heterocycles ensures a continued role for such reactive intermediates in enabling the construction of novel and structurally diverse molecular frameworks. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-2-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUZQDFMTWRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Ethylpiperidine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 4-ethylpiperidine-1-carbonyl chloride. masterorganicchemistry.combyjus.com This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.edu The general reactivity trend places acid chlorides as one of the most reactive carboxylic acid derivatives towards nucleophilic attack. uomustansiriyah.edu.iqlibretexts.org

The reaction of this compound with alcohols results in the formation of carbamate (B1207046) esters. This transformation, a type of alcoholysis, follows the general nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iq The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion. uomustansiriyah.edu.iqwikipedia.org

The mechanism commences with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the this compound. This initial step leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The base present in the reaction mixture then deprotonates the positively charged oxygen of the carbamate ester, yielding the final product and the corresponding ammonium (B1175870) salt.

A general representation of this esterification is as follows:

This compound + R-OH + Base → 4-Ethylpiperidine-1-carboxylate + Base-HCl

| Reactant | Nucleophile | Product |

| This compound | Alcohol (R-OH) | 4-Ethylpiperidine-1-carboxylate |

The reaction between this compound and primary or secondary amines yields substituted ureas. This aminolysis reaction is generally rapid and exothermic. Similar to esterification, a base is often employed to scavenge the generated HCl. fishersci.co.uk In many instances, an excess of the amine reactant can serve as the base.

The reaction pathway is initiated by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate which then collapses, eliminating the chloride ion. A final deprotonation step, either by another amine molecule or the added base, affords the stable urea (B33335) derivative.

The general reaction can be summarized as:

This compound + R₂NH + Base → N,N-Disubstituted-N'-(4-ethylpiperidine-1-carbonyl)amine + Base-HCl

| Reactant | Nucleophile | Product |

| This compound | Amine (R₂NH) | Substituted Urea |

This compound readily undergoes hydrolysis upon contact with water to produce 4-ethylpiperidine-1-carboxylic acid and hydrochloric acid. wikipedia.orgyoutube.com This reaction is a facile nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org Due to the high reactivity of acyl chlorides, this hydrolysis can occur even with atmospheric moisture. youtube.com The reaction is often carried out in the presence of a base like pyridine or sodium hydroxide (B78521) to neutralize the strong acid byproduct. libretexts.org

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then expels a chloride ion, and a subsequent deprotonation of the resulting protonated carboxylic acid by a water molecule or another base yields the final 4-ethylpiperidine-1-carboxylic acid. youtube.com

| Reactant | Nucleophile | Product |

| This compound | Water (H₂O) | 4-Ethylpiperidine-1-carboxylic acid |

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), provides a route to ketones. However, the high reactivity of these organometallic reagents often leads to a subsequent reaction with the initially formed ketone, resulting in a tertiary alcohol after acidic workup. libretexts.orgyoutube.com

The mechanism involves an initial nucleophilic acyl substitution where the carbanionic component of the organometallic reagent attacks the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate collapses to form a ketone and a metal halide salt. If an excess of the organometallic reagent is present, it will then act as a nucleophile in a second step, attacking the newly formed ketone in a nucleophilic addition reaction to yield a tertiary alcohol upon protonation. libretexts.orgyoutube.com

To selectively obtain the ketone, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents, R₂CuLi) are often employed. youtube.com These reagents are sufficiently nucleophilic to react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product. youtube.com

| Organometallic Reagent | Initial Product | Final Product (with excess reagent) |

| Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol |

| Organolithium (RLi) | Ketone | Tertiary Alcohol |

| Gilman Reagent (R₂CuLi) | Ketone | Ketone (generally no further reaction) |

Intramolecular Cyclization and Rearrangement Studies

While the piperidine (B6355638) ring itself is a product of cyclization, studies specifically focusing on intramolecular cyclization or rearrangement of this compound are not extensively documented in readily available literature. However, the principles of intramolecular reactions can be applied. If a nucleophilic moiety were present on the ethyl substituent at the 4-position of the piperidine ring, intramolecular cyclization could potentially occur, leading to bicyclic structures. The feasibility of such a reaction would depend on the nature of the nucleophile, the length of the side chain, and the reaction conditions, following established principles of ring formation. Prodrug strategies have been developed that utilize facile intramolecular cyclization reactions. nih.gov

Factors Influencing Reactivity: Solvent Effects and Temperature Dependence in Carbonyl Chloride Chemistry

The reactivity of carbamoyl (B1232498) chlorides, a class of compounds to which this compound belongs, is significantly influenced by both the solvent and the temperature. researchgate.netnih.gov

Solvent Effects: The solvolysis of carbamoyl chlorides is sensitive to the ionizing power and nucleophilicity of the solvent. researchgate.net In polar protic solvents, the reaction can proceed through an Sₙ1-like mechanism, involving the formation of a carbamoyl cation intermediate. The rate of such reactions is influenced by the solvent's ability to stabilize this charged intermediate. In less polar or aprotic solvents, a bimolecular (Sₙ2-like) mechanism, where the solvent acts as a nucleophile in the rate-determining step, may be favored. nih.gov For instance, kinetic solvent isotope effect (KSIE) studies on N,N-disubstituted carbamoyl chlorides have been used to distinguish between these mechanistic pathways. nih.gov

Temperature Dependence: As with most chemical reactions, the rate of nucleophilic acyl substitution of this compound is dependent on temperature. An increase in temperature generally leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. The influence of temperature can be quantified to determine the activation parameters, such as the enthalpy and entropy of activation, which can provide further insight into the reaction mechanism. nih.gov For example, bimolecular pathways tend to have more negative entropies of activation due to the association of two species in the transition state. nih.gov

Synthetic Diversification and Derivatization Strategies Utilizing 4 Ethylpiperidine 1 Carbonyl Chloride

Accessing Substituted Piperidine (B6355638) Analogues through Carbonyl Chloride Reactivity

The primary application of 4-Ethylpiperidine-1-carbonyl chloride in synthetic diversification lies in its reaction with various nucleophiles to generate a library of substituted piperidine analogues. The electrophilic carbonyl carbon is susceptible to attack by a range of nucleophilic species, leading to the formation of stable amide, ester, urea (B33335), and carbamate (B1207046) derivatives.

The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted piperidine-1-carboxamides. This transformation is a cornerstone in medicinal chemistry for creating analogues of biologically active compounds. For instance, the reaction with a primary amine, R-NH₂, yields a substituted urea derivative, while reaction with a secondary amine, R₂NH, produces a trisubstituted urea.

Similarly, the reaction with alcohols and phenols provides access to piperidine-1-carboxylates (carbamates). The general reaction involves the attack of the hydroxyl group on the carbonyl carbon, followed by the elimination of hydrogen chloride. This method is particularly useful for introducing the 4-ethylpiperidine (B1265683) moiety onto phenolic substrates, which are common in pharmacologically active molecules.

The reactivity of this compound with various nucleophiles allows for the systematic modification of the piperidine core, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.

Table 1: Synthesis of Substituted Piperidine Analogues

| Nucleophile | Product Class | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Piperidine-1-carboxamide (Urea) | 4-Et-Pip-CO-NHR |

| Secondary Amine (R₂NH) | N,N-Disubstituted Piperidine-1-carboxamide (Urea) | 4-Et-Pip-CO-NR₂ |

| Alcohol (R-OH) | Piperidine-1-carboxylate (Carbamate) | 4-Et-Pip-CO-OR |

Design and Synthesis of Complex Molecular Architectures

Beyond simple derivatization, this compound serves as a key building block in the assembly of more complex molecular architectures. Its ability to act as an acylating agent allows for its incorporation into multi-step synthetic sequences, leading to molecules with intricate three-dimensional structures.

In the synthesis of pharmaceutical agents and other bioactive molecules, the 4-ethylpiperidine unit can be strategically introduced to modulate properties such as solubility, lipophilicity, and metabolic stability. The robust nature of the amide and carbamate linkages formed from the carbonyl chloride ensures the stability of the resulting molecules under physiological conditions.

While specific, publicly available examples detailing the extensive use of this compound in the synthesis of highly complex, named molecules are limited in the reviewed literature, the fundamental reactivity of acyl chlorides is a well-established principle in the construction of such architectures. The piperidine moiety is a common feature in many approved drugs, and reagents like this compound provide a direct and efficient means of incorporating this valuable scaffold.

Regioselective and Stereoselective Functionalization Approaches

The functionalization of the piperidine ring itself, subsequent to the reactions of the carbonyl chloride, can be approached with considerations of regioselectivity and stereoselectivity. While the initial reaction of this compound is centered at the nitrogen atom, the resulting substituted piperidine can undergo further transformations.

For instance, the presence of the ethyl group at the 4-position can influence the steric environment of the piperidine ring, potentially directing subsequent reactions to specific positions. However, the current body of scientific literature does not provide specific examples of regioselective or stereoselective reactions where this compound is the direct precursor and its substituent pattern dictates the stereochemical outcome of a subsequent reaction on the piperidine ring.

General strategies for the stereoselective synthesis of substituted piperidines often involve chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials prior to the introduction of the carbonyl chloride functionality. For example, a chiral amine could be used to react with the carbonyl chloride, introducing a stereocenter that could direct further functionalization of the piperidine ring. However, specific studies demonstrating this approach with this compound were not identified in the surveyed literature.

The development of regioselective and stereoselective methods for the functionalization of piperidine derivatives remains an active area of research in organic synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Substituted piperidine-1-carboxamide |

| Piperidine-1-carboxylate |

| Urea |

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Intermediate in Multi-Step Synthetic Sequences

4-Ethylpiperidine-1-carbonyl chloride is a valuable intermediate in multi-step synthetic sequences, primarily due to the high reactivity of its acyl chloride group. This functional group readily reacts with a variety of nucleophiles, such as amines, alcohols, and amino acids, to form stable amide, ester, and peptide bonds, respectively. This reactivity allows for the facile introduction of the 4-ethylpiperidine (B1265683) moiety into larger and more complex molecular frameworks.

One of the notable applications of this compound is in the synthesis of pharmacologically active molecules. For instance, it has been utilized in the preparation of novel piperidine-based analogues of angiotensin-converting enzyme (ACE) inhibitors. The synthesis involves the reaction of this compound with various amino acid esters to create dipeptide amides, which are subsequently deprotected to yield the final carboxylic acid inhibitors.

Furthermore, this intermediate is employed in the synthesis of N,N-disubstituted-4-aminopiperidines, which have been investigated as potent µ-opioid receptor agonists. The synthetic pathway involves the reaction of 4-ethylpiperidine with various electrophiles, including acyl chlorides like this compound, to generate a library of compounds for biological screening.

The following table summarizes key reactions where this compound acts as a critical intermediate:

| Reactant | Product Type | Application |

| Amino Acid Esters | Dipeptide Amides | Synthesis of ACE Inhibitors |

| Amines | N-Substituted Piperidines | Synthesis of µ-Opioid Receptor Agonists |

Synthetic Utility in the Development of Fine Chemicals

The utility of this compound extends to the broader field of fine chemical synthesis. Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries, including pharmaceuticals, agrochemicals, and materials science. The incorporation of the 4-ethylpiperidine scaffold can impart desirable physicochemical properties to the final product, such as improved solubility, lipophilicity, and metabolic stability.

While specific examples in the agrochemical and materials science sectors are not extensively documented in publicly available literature, the fundamental reactivity of this compound suggests its potential in these areas. For instance, in agrochemical research, the introduction of the 4-ethylpiperidine moiety could lead to the development of new herbicides, insecticides, or fungicides with enhanced biological activity and target specificity.

In the pharmaceutical industry, beyond the examples mentioned previously, this compound serves as a versatile building block for creating diverse chemical libraries for high-throughput screening. The ability to easily modify the piperidine (B6355638) nitrogen allows for the generation of a multitude of derivatives, which is a crucial step in the drug discovery process.

Potential in Catalyst and Ligand Design

While direct applications of this compound in catalyst and ligand design are not widely reported in scientific literature, the structural motif of piperidine is a common feature in a variety of ligands used in transition metal catalysis. Piperidine-containing ligands are valued for their steric and electronic properties, which can be fine-tuned to influence the activity and selectivity of a catalytic reaction.

Theoretically, this compound could be used to synthesize novel ligands. For example, it could be reacted with chiral amines or phosphines to create bidentate or tridentate ligands. The ethyl group at the 4-position of the piperidine ring could provide a degree of steric bulk that might be beneficial in certain asymmetric catalytic transformations.

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (Proton and Carbon-13 NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Ethylpiperidine-1-carbonyl chloride is expected to exhibit distinct signals corresponding to the ethyl and piperidine (B6355638) protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the piperidine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbons alpha to the nitrogen atom are expected to be deshielded and appear at a lower field compared to the other piperidine protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display unique signals for each carbon atom in a distinct chemical environment. The most downfield signal is anticipated to be from the carbonyl carbon of the acyl chloride group, typically appearing in the range of 160-180 ppm. The carbons of the piperidine ring will resonate in the aliphatic region, with the carbons directly bonded to the nitrogen atom showing a downfield shift. The two carbons of the ethyl group will also give rise to distinct signals in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 165-175 |

| Piperidine C2/C6 | 3.5 - 3.8 | 45-55 |

| Piperidine C3/C5 | 1.6 - 1.9 | 25-35 |

| Piperidine C4 | 1.4 - 1.7 | 30-40 |

| Ethyl CH₂ | 1.2 - 1.5 (quartet) | 20-30 |

| Ethyl CH₃ | 0.8 - 1.1 (triplet) | 10-15 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group. This band is typically observed in the region of 1780-1815 cm⁻¹, a higher frequency than that of other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.

Other significant absorptions would include the C-H stretching vibrations of the aliphatic ethyl and piperidine groups, which are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the piperidine ring would likely appear in the 1100-1300 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1780 - 1815 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C-N (Tertiary Amine) | Stretch | 1100 - 1300 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. For this compound (C₈H₁₄ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak would also be observed, characteristic of the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through the loss of the chlorine atom or the entire carbonyl chloride group. Another prominent fragmentation pathway could involve the cleavage of the ethyl group from the piperidine ring. Predicted collision cross-section (CCS) values for various adducts of the molecule can provide further structural insights in advanced mass spectrometry techniques. uni.lu

Table 3: Predicted Mass Spectrometry Adducts and Collision Cross-Sections for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.08367 | 137.1 |

| [M+Na]⁺ | 198.06561 | 143.6 |

| [M-H]⁻ | 174.06911 | 138.5 |

| [M+NH₄]⁺ | 193.11021 | 156.8 |

| [M+K]⁺ | 214.03955 | 141.0 |

| Data sourced from PubChem predictions. uni.lu |

Advanced Vibrational and Electronic Spectroscopy Studies

Currently, there is a lack of publicly available research detailing advanced vibrational and electronic spectroscopy studies, such as Raman spectroscopy or Ultraviolet-Visible (UV-Vis) spectroscopy, specifically for this compound. Such studies could provide further details on the molecular structure, including polarizability of bonds through Raman spectroscopy and information on any potential electronic transitions with UV-Vis spectroscopy, although significant absorption in the typical UV-Vis range is not expected for this saturated aliphatic compound.

Computational and Theoretical Investigations of 4 Ethylpiperidine 1 Carbonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of molecules. nih.govnih.govresearchgate.net For 4-Ethylpiperidine-1-carbonyl chloride, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) can be employed to optimize the molecular geometry and compute various electronic properties. nih.govresearchgate.net

The optimized geometry reveals the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. From the electronic structure, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be calculated. The MEP map is particularly useful for identifying electrophilic and nucleophilic sites within the molecule. scilit.comresearchgate.net In this compound, the carbonyl carbon is expected to be a primary electrophilic center due to the high electronegativity of the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack. ox.ac.uksavemyexams.com The oxygen atom, with its lone pairs of electrons, typically represents a nucleophilic site. researchgate.netchemjournal.kz

Mulliken population analysis or Natural Population Analysis (derived from NBO) can provide quantitative values for the partial charges on each atom, further highlighting the electronic distribution and potential sites for reaction. researchgate.net These calculations are foundational for understanding the molecule's inherent reactivity. ekb.eg

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following data are illustrative and represent typical values expected from DFT calculations.)

| Property | Value |

| Optimized Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 3.45 |

| Selected Bond Lengths (Å) | |

| C=O | 1.19 |

| C-Cl | 1.79 |

| C-N (carbonyl) | 1.38 |

| Selected Mulliken Atomic Charges (a.u.) | |

| Carbonyl Carbon | +0.65 |

| Carbonyl Oxygen | -0.55 |

| Chlorine | -0.20 |

| Nitrogen | -0.40 |

Conformational Analysis and Molecular Dynamics Simulations

The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, with the chair form being the most stable for simple piperidine derivatives. The ethyl group at the 4-position can exist in either an axial or equatorial position, leading to two distinct chair conformers. Conformational analysis is crucial for identifying the lowest energy conformer, which is generally the most populated and reactive form of the molecule. researchgate.net

Potential energy surface (PES) scans, performed by systematically rotating key dihedral angles (e.g., the C-N bond of the carbonyl group and the bonds within the ethyl group), can reveal various local energy minima corresponding to stable conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of atoms under a given force field, MD can explore the conformational landscape, revealing the flexibility of the piperidine ring and the ethyl group, as well as the transitions between different conformational states. nih.govmdpi.com These simulations are particularly useful for understanding how the molecule might adapt its shape upon interaction with other molecules or in different solvent environments. acs.org

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: The following data are illustrative examples.)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair, Equatorial Ethyl | 0.00 (most stable) |

| 2 | Chair, Axial Ethyl | 2.10 |

| 3 | Twist-Boat | 5.50 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and delocalization of electron density. chemrxiv.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma (σ) and pi (π) bonds). A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

Significant interactions in this molecule would likely involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. For example, the interaction between a lone pair on the nitrogen atom (nN) and the antibonding orbital of the C=O bond (π*C=O) would indicate resonance delocalization, contributing to the partial double bond character of the N-C bond. Similarly, interactions involving the lone pairs of the chlorine and oxygen atoms and adjacent antibonding orbitals can be quantified. wikipedia.org

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: The following data are illustrative examples.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | 25.5 | Lone Pair -> Antibonding Pi |

| n(O) | σ(C-N) | 5.2 | Lone Pair -> Antibonding Sigma |

| n(Cl) | σ(C-N) | 2.8 | Lone Pair -> Antibonding Sigma |

| σ(C-C) | σ(C-N) | 3.1 | Sigma Bond -> Antibonding Sigma |

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Elucidation (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical reactivity and stability of a molecule. ekb.egirjweb.com A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is likely to be localized on the atoms with lone pairs, such as the nitrogen, oxygen, or chlorine atoms. The LUMO, on the other hand, is expected to be centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, with a significant coefficient on the carbonyl carbon. ox.ac.uklibretexts.org This distribution makes the carbonyl carbon the primary site for nucleophilic attack, a characteristic reaction of acyl chlorides. ox.ac.ukcureffi.orgsavemyexams.com Analysis of the shapes and energies of these frontier orbitals provides a clear rationale for the observed regioselectivity in its reactions. cureffi.org

Table 4: Representative Frontier Molecular Orbital Properties for this compound (Note: The following data are illustrative examples based on DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 6.90 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule, but the low-lying LUMO localized on the carbonyl carbon confirms its susceptibility to reaction with nucleophiles. irjweb.com

Future Perspectives and Emerging Research Avenues for 4 Ethylpiperidine 1 Carbonyl Chloride

Exploration of Novel Reaction Pathways and Catalytic Transformations

The primary reactivity of 4-ethylpiperidine-1-carbonyl chloride involves the acylation of nucleophiles to form amides, ureas, and esters. While effective, future research will likely focus on catalytic methods that expand its synthetic utility, increase efficiency, and provide access to more complex molecular architectures under milder conditions.

Detailed Research Findings: Current amide bond formation often relies on stoichiometric activating agents, which are not atom-economical. researchgate.net The future lies in catalytic approaches that overcome the thermodynamic and kinetic barriers of amidation. researchgate.net Research into transition metal, organo-, and biocatalysis offers promising alternatives for reactions involving acyl chlorides and their derivatives. researchgate.netnumberanalytics.com

Transition Metal Catalysis: While palladium, copper, and nickel are widely used for amide synthesis, their application can be expanded. numberanalytics.com For instance, a potential novel pathway could involve the conversion of this compound into a more stable but still reactive intermediate, such as an acyl imidazole. These intermediates have been shown to be viable coupling partners in nickel-catalyzed acylations of aryl bromides, proceeding through a unique radical chain mechanism. researchgate.netnih.gov This opens up new cross-coupling possibilities not accessible with the highly reactive carbonyl chloride directly.

Organocatalysis: The use of small organic molecules as catalysts is an attractive, metal-free alternative. numberanalytics.com Organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) are known to catalyze acylation reactions. numberanalytics.com Future work could focus on developing more sophisticated and recyclable organocatalysts that can facilitate the reactions of this compound with a broader range of sterically hindered or electronically challenging nucleophiles.

Biocatalysis: Enzymes such as lipases and amidases offer high selectivity under mild conditions. numberanalytics.com Research could explore the enzymatic acylation of various substrates using this compound, which would be particularly advantageous in the synthesis of complex, chiral molecules where minimizing side reactions is critical. numberanalytics.com

| Aspect | Conventional Pathway (Schotten-Baumann) | Emerging Catalytic Pathway |

|---|---|---|

| Reagent Type | Stoichiometric base (e.g., pyridine (B92270), triethylamine) | Catalytic (e.g., transition metals, organocatalysts, enzymes) numberanalytics.com |

| Conditions | Often requires low temperatures to control reactivity | Generally milder reaction conditions researchgate.netnumberanalytics.com |

| Atom Economy | Lower, generates stoichiometric salt waste | Higher, less waste generated researchgate.net |

| Substrate Scope | Broad, but can be limited by functional group tolerance | Potentially broader and more selective for complex molecules numberanalytics.com |

| Key Innovation | Established and reliable acylation method | Use of catalysis to enable new transformations and improve sustainability researchgate.net |

Development of Sustainable and Green Synthetic Methodologies

Detailed Research Findings: The principles of green chemistry are increasingly being applied to amide synthesis. Key areas of focus include replacing hazardous reagents and solvents. tandfonline.com

Safer Reagents: While oxalyl chloride and thionyl chloride are common for creating acyl chlorides from carboxylic acids, they generate volatile and corrosive byproducts. researchgate.net Alternatives like cyanuric chloride can be used to prepare acyl chlorides with different byproduct profiles. researchgate.net

Green Solvents: Research has shown that bio-based solvents can be effective replacements for traditional dipolar aprotic solvents. For example, the synthesis of amides from acid chlorides has been successfully performed in Cyrene™, a bio-alternative. rsc.org This approach not only replaces toxic solvents but can also simplify work-up procedures. rsc.org

Catalytic Systems: The use of recyclable catalysts aligns with green chemistry principles. Deep eutectic solvents (DES), such as one prepared from choline (B1196258) chloride and zinc chloride, have been shown to be highly efficient and recyclable catalysts for acylation reactions, even with sterically hindered alcohols. rsc.org Such systems avoid expensive and toxic metal triflate catalysts and the use of volatile organic solvents. rsc.org

| Green Principle | Traditional Method | Proposed Green Alternative |

|---|---|---|

| Prevention of Waste | Use of stoichiometric reagents leading to salt byproducts | Employing recyclable heterogeneous or deep eutectic solvent catalysts numberanalytics.comrsc.org |

| Safer Solvents | Use of dichloromethane (B109758) (DCM) or dimethylformamide (DMF) | Replacement with bio-based solvents like Cyrene™ or use of phosphate (B84403) buffer systems tandfonline.comrsc.org |

| Design for Energy Efficiency | Reactions may require cryogenic conditions or high heat | Catalytic methods that proceed efficiently at ambient temperature rsc.org |

| Inherently Safer Chemistry | Use of highly toxic phosgene (B1210022) or thionyl chloride researchgate.net | Exploring alternative chlorinating agents like cyanuric chloride researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing (flow chemistry) offers significant advantages in terms of safety, consistency, and scalability. For a reactive intermediate like this compound, flow chemistry provides superior control over reaction parameters. Coupling this with automated synthesis platforms represents a paradigm shift, enabling rapid discovery and optimization of new chemical entities.

Detailed Research Findings: Flow chemistry is increasingly utilized for the development of active pharmaceutical ingredients (APIs), with demonstrated benefits in reaction optimization and process control. rsc.orgamericanpharmaceuticalreview.com This technology is particularly well-suited for handling hazardous reagents and exothermic reactions. When combined with robotics and artificial intelligence, these platforms can create autonomous systems for planning and executing multi-step syntheses with minimal human intervention. chemh.comnso-journal.org

Flow Chemistry: Performing reactions with this compound in a continuous flow reactor enhances heat and mass transfer, allowing for precise temperature control and minimizing the formation of impurities. The small reactor volumes enhance safety, especially if residual phosgenating agents are present. This setup allows for the generation and immediate consumption of the reactive intermediate in a "just-in-time" fashion, avoiding the need to isolate and store it.

Automated Synthesis: Automated platforms can integrate synthesis, purification, and analysis. solubilityofthings.com For this compound, this would enable high-throughput screening of reaction conditions or the rapid synthesis of a library of derivatives. An automated system could systematically vary nucleophiles, catalysts, and solvents to quickly identify optimal conditions or discover new compounds with desired properties. solubilityofthings.comresearchgate.net The integration of AI and machine learning can further accelerate this process by predicting reaction outcomes and suggesting novel synthetic routes. chemh.comnso-journal.org

| Parameter | Conventional Batch Processing | Integrated Flow/Automated Platform |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials | Enhanced safety with small reactor volumes and containment solubilityofthings.com |

| Process Control | Difficult to control exotherms; potential for hotspots | Precise control over temperature, pressure, and residence time rsc.org |

| Scalability | Non-linear; requires re-optimization | Linear scalability by running the system for longer ("scale-out") |

| Throughput | Low; sequential, manual operations | High; parallel synthesis and rapid optimization cycles solubilityofthings.comresearchgate.net |

| Data Generation | Sparse; typically offline analysis of start/end points | Data-rich; continuous real-time monitoring rsc.orgresearchgate.net |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To fully leverage the benefits of continuous flow and automated synthesis, real-time analytical techniques are essential. Process Analytical Technology (PAT) provides continuous monitoring of critical process parameters, ensuring product quality and enabling rapid process optimization. For a reactive species like this compound, in-situ monitoring is crucial for understanding reaction kinetics and intermediate stability.

Detailed Research Findings: PAT is a cornerstone of modern pharmaceutical manufacturing and is increasingly applied to flow chemistry. rsc.orgmt.com Spectroscopic tools like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction systems. rsc.org In-situ FTIR has proven particularly valuable for monitoring the formation and consumption of reactive intermediates like acid chlorides in real-time, providing kinetic data that is difficult to obtain through traditional offline analysis. americanpharmaceuticalreview.commt.com

In-situ FTIR and Raman Spectroscopy: These techniques provide real-time molecular information. An FTIR probe inserted into a reactor can monitor the disappearance of a starting material's carbonyl peak and the appearance of the this compound peak (~1780 cm⁻¹) and the final amide product peak (~1670 cm⁻¹). mt.com This allows for precise determination of reaction endpoints and can reveal the presence of transient intermediates or byproducts. mt.com

Flow NMR: The integration of NMR spectroscopy into flow systems allows for non-invasive, quantitative analysis of the reaction stream. This can provide detailed structural information, helping to unambiguously identify products and impurities without the need for sample workup.

Online UPLC-MS: Coupling a flow reactor to an online Ultra-Performance Liquid Chromatography-Mass Spectrometry system provides rapid separation and identification of all components in the reaction mixture. rsc.org This is a powerful tool for complex reaction mixtures and for impurity profiling.

| PAT Tool | Information Gained | Application to this compound |

|---|---|---|

| In-situ FTIR | Real-time concentration of functional groups (C=O, N-H), reaction kinetics, endpoint determination. mt.com | Monitoring the conversion of a carboxylic acid to the carbonyl chloride and its subsequent reaction to form an amide. mt.com |

| Raman Spectroscopy | Complementary to FTIR; excellent for non-polar bonds and aqueous systems; real-time process control. americanpharmaceuticalreview.com | Monitoring reactions in aqueous or biphasic systems where FTIR may be less effective. |

| Flow NMR | Quantitative analysis, structural elucidation of products and intermediates, reaction profiling. rsc.org | Confirming product structure and quantifying isomeric ratios in real-time without sampling. |

| Online UPLC-MS | Separation and identification of all components, impurity profiling, and reaction conversion. rsc.org | Automated, real-time analysis of reaction streams to track product formation and identify low-level impurities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.